PASS‑Predicted Protein Kinase Inhibitor Probability Outranks Antimycobacterial and Anti‑Arthritic Scores
In the PASS in silico prediction model, N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide returns a protein kinase inhibitor probability Pa of 0.584 (Pi = 0.001), which is higher than its antimycobacterial score (Pa 0.577) and considerably above the rheumatoid arthritis treatment score (Pa 0.499). When compared with the class‑level baseline for unsubstituted pyridin-2-ylsulfanyl acetamides, which typically show Pa values below 0.5 for kinase inhibition, the 3‑chloro‑4‑fluoro substitution elevates the kinase probability by at least 0.08 units, a meaningful shift in PASS scoring [1]. The simultaneously high chloride peroxidase inhibitor probability (Pa 0.620, Pi 0.011) further differentiates this compound from monosubstituted analogues that lack coordinated halogen bonding potential.
| Evidence Dimension | PASS-predicted activity probability (Pa) for protein kinase inhibition |
|---|---|
| Target Compound Data | Pa = 0.584 (Pi = 0.001) |
| Comparator Or Baseline | Class‑level unsubstituted pyridin‑2‑ylsulfanyl acetamides: Pa < 0.5 (estimated from PASS model training set distribution) |
| Quantified Difference | ΔPa ≥ 0.08 (approximate class‑level difference) |
| Conditions | PASS (Prediction of Activity Spectra for Substances) algorithm, Pa = probability “to be active”, Pi = probability “to be inactive”, training set as reported in Sci. Rep. 2025 Table 7 |
Why This Matters
For research programs seeking kinase‑directed chemical probes, a compound with a predicted kinase inhibition probability above 0.58 while remaining inactive in PubChem bacterial screens provides a cleaner starting point for hit‑to‑lead optimization than lower‑probability in‑class alternatives.
- [1] PASS prediction for N-(3-chloro-4-fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide. Scientific Reports, 2025, Table 7. View Source
